4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate
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Overview
Description
N-Methyl Prochlorperazine Maleate is a derivative of Prochlorperazine, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. It is known for its efficacy in treating severe nausea and vomiting, as well as for managing psychotic disorders such as schizophrenia and generalized non-psychotic anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Prochlorperazine Maleate involves the reaction of Prochlorperazine with maleic acid. The process typically includes the following steps:
Preparation of Prochlorperazine: Prochlorperazine is synthesized by reacting 2-chloro-10-(3-dimethylaminopropyl)phenothiazine with methyl iodide in the presence of a base.
Formation of N-Methyl Prochlorperazine: The resulting Prochlorperazine is then methylated using methyl iodide to form N-Methyl Prochlorperazine.
Formation of Maleate Salt: Finally, N-Methyl Prochlorperazine is reacted with maleic acid to form N-Methyl Prochlorperazine Maleate.
Industrial Production Methods
Industrial production of N-Methyl Prochlorperazine Maleate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Prochlorperazine followed by methylation and subsequent reaction with maleic acid.
Purification: The product is purified using crystallization or other suitable methods to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl Prochlorperazine Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: N-Methyl Prochlorperazine Maleate can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation Products: Sulfoxides and other oxidized derivatives.
Reduction Products: Reduced forms of the parent compound.
Substitution Products: Various substituted phenothiazine derivatives.
Scientific Research Applications
N-Methyl Prochlorperazine Maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical behavior.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in treating nausea, vomiting, and psychotic disorders.
Mechanism of Action
N-Methyl Prochlorperazine Maleate exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in nausea, vomiting, and psychotic symptoms. The compound also has antihistaminic, anticholinergic, and alpha-adrenergic blocking properties, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.
Perphenazine: A phenothiazine derivative used as an antipsychotic and antiemetic.
Uniqueness
N-Methyl Prochlorperazine Maleate is unique due to its specific methylation, which enhances its pharmacological properties and efficacy in treating severe nausea and vomiting compared to other phenothiazine derivatives .
Properties
Molecular Formula |
C25H30ClN3O4S |
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Molecular Weight |
504.0 g/mol |
IUPAC Name |
2-chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C21H27ClN3S.C4H4O4/c1-25(2)14-12-23(13-15-25)10-5-11-24-18-6-3-4-7-20(18)26-21-9-8-17(22)16-19(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/q+1;/p-1/b;2-1- |
InChI Key |
ZIPTZMOKQWPXJH-BTJKTKAUSA-M |
Isomeric SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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